2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride
Description
2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride is a synthetic organic compound characterized by a butanamide backbone substituted with a methyl group at the third carbon and an amino group at the second carbon. The N-terminus is functionalized with a tetrahydrofuran-2-ylmethyl group, contributing to its stereoelectronic properties.
Properties
IUPAC Name |
2-amino-3-methyl-N-(oxolan-2-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABAJQDZJOPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Cyclization Step
- Starting Material: 2-Aminobutyric acid (2-aminobutanoic acid).
- Reagent: Bis(trichloromethyl)carbonate (triphosgene) serves as a chlorinating agent.
- Solvent: Organic solvents such as tetrahydrofuran (THF) or similar ethers.
- Conditions: The chlorination reaction is conducted at temperatures between -5°C to 110°C, typically under reflux.
- Mechanism: Bis(trichloromethyl)carbonate reacts with 2-aminobutyric acid to form 4-ethyl-2,5-oxazolidinedione, a cyclic intermediate.
- Reaction Time: About 8 hours under reflux.
- Yield and Purity: High yields (~92%) and purity (~98%) are reported after recrystallization.
| Component | Quantity | Role |
|---|---|---|
| 2-Aminobutyric acid | 10.3 g (100 mmol) | Starting material |
| Bis(trichloromethyl)carbonate | 23.76 g (80 mmol) | Chlorinating agent |
| Tetrahydrofuran | 41 g | Solvent |
| 3-Dimethyl-2-imidazolidinone | 2.28 g (20 mmol) | Organic base additive |
- The bis(trichloromethyl)carbonate solution is added dropwise to the mixture containing 2-aminobutyric acid and the organic base at reflux.
- After completion, the mixture is cooled, solvent distilled off, and the intermediate is recrystallized.
Ammoniation and Acidification Step
- Intermediate: 4-Ethyl-2,5-oxazolidinedione.
- Solvent: Methanol or ethanol.
- Reagent: Ammonia gas is introduced until saturation.
- Reaction Time: 2 to 8 hours.
- Post-reaction: Partial solvent removal by distillation.
- Acidification: Hydrochloric acid is added dropwise to precipitate the hydrochloride salt.
- Isolation: Crystallization and filtration yield the 2-aminobutanamide hydrochloride.
- This step converts the cyclic intermediate into the open-chain amide hydrochloride.
- The use of mild solvents and ambient pressure ammonia gas improves safety and environmental profile.
Introduction of the Tetrahydro-2-furanylmethyl Group
- This step involves alkylation or amidation of the amide nitrogen with a tetrahydro-2-furanylmethyl moiety.
- Common methods include reaction with tetrahydro-2-furanylmethyl halides or derivatives under controlled conditions.
- Reaction conditions are optimized to avoid side reactions and maintain the integrity of the amide bond.
Comparative Analysis of Preparation Methods
| Method Aspect | Traditional Method (Bromination Route) | Improved Method (Triphosgene Route) |
|---|---|---|
| Starting Material | Butyric acid | 2-Aminobutyric acid |
| Key Reagents | Bromine (environmentally unfriendly), high-pressure ammonia | Bis(trichloromethyl)carbonate (triphosgene), ammonia gas |
| Reaction Steps | Bromination → Methylation → Amination → Acidification | Chlorination → Ammoniation → Acidification |
| Reaction Conditions | Multi-step, high pressure, hazardous reagents | Mild temperature, atmospheric pressure, safer reagents |
| Yield | Lower due to multiple steps and side reactions | High yield (~92%) for intermediate, efficient overall |
| Environmental Impact | High, due to bromine and sulfur-containing waste | Lower, with less toxic waste and easier waste treatment |
| Industrial Feasibility | Limited due to safety and cost concerns | High, safer and cost-effective |
Summary Table of Key Reaction Parameters
| Step | Reagents & Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination & Cyclization | 2-Aminobutyric acid, bis(trichloromethyl)carbonate, THF, 3-dimethyl-2-imidazolidinone | Reflux, 8 h, -5 to 110°C | 92.1 | Produces 4-ethyl-2,5-oxazolidinedione |
| Ammoniation & Acidification | 4-Ethyl-2,5-oxazolidinedione, NH3 gas, MeOH or EtOH, HCl | Saturation with NH3 2-8 h, acidification | High | Yields 2-aminobutanamide hydrochloride |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
The compound 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride (CAS Number: 1236261-04-3) is a chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and insights from diverse sources.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, potentially leading to the development of new therapeutic agents.
Case Studies
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation.
Neuropharmacology
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on cognitive functions and neuroprotection are areas of ongoing research.
Notable Findings
- Cognitive Enhancement : In studies involving rodent models, compounds with similar properties have shown promise in enhancing memory and learning capabilities. Further research is warranted to explore these effects specifically for this compound.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various modifications and derivatizations.
Synthesis Applications
- Building Block for Drug Development : The compound can be utilized as a building block in the synthesis of novel drug candidates, particularly those targeting central nervous system disorders.
Data Tables
Mechanism of Action
The mechanism by which 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four structurally related butanamide hydrochlorides:
Key Observations:
- Tetrahydrofuranylmethyl vs. This property aligns with bioadhesive applications where solubility and interfacial interactions are critical .
- Nitro-Substituted Derivatives : The 4-nitrophenyl variant (CAS 77835-49-5) exhibits a higher molecular weight (273.72 g/mol) due to the nitro group, which may increase reactivity or photodegradation risks, limiting its pharmaceutical utility .
Biological Activity
2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride, with the CAS number 1236261-04-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₂₁ClN₂O₂
- Molecular Weight : 236.74 g/mol
- Structure :
- The compound features a tetrahydrofuran moiety which may influence its biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-Amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain analogs possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 20 to 60 µg/mL, suggesting moderate potency compared to standard antibiotics like ceftriaxone .
2. Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro assays conducted on cancer cell lines such as MCF-7 (breast cancer) showed that treatment with related compounds led to a reduction in cell viability and induced apoptosis. The IC50 values for these compounds ranged from 100 to 250 µM, indicating a promising avenue for further research in cancer therapeutics .
3. Anti-inflammatory Effects
The compound has also shown potential in modulating inflammatory responses. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, with inhibition rates reaching up to 80% at certain concentrations. This suggests a possible application in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways related to inflammation and cell proliferation:
- Cell Cycle Arrest : Studies have indicated that treatment with related compounds can lead to cell cycle arrest in the S phase, which is critical for preventing cancer cell proliferation .
- Cytokine Modulation : The ability to inhibit cytokine production suggests that the compound may affect signaling pathways involved in immune responses.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of tetrahydrofuran-containing compounds. These derivatives were tested for their biological activities, revealing significant variations in potency based on structural modifications. The study highlighted how small changes in chemical structure could lead to enhanced biological activity, paving the way for optimized drug design .
Data Summary Table
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural identification and purity assessment of 2-amino-3-methyl-N-(tetrahydro-2-furanylmethyl)-butanamide hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the backbone structure, focusing on the tetrahydrofuran ring (δ 3.5–4.5 ppm for protons, δ 60–80 ppm for carbons) and the branched alkylamide moiety. Compare spectra with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Use a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to resolve impurities. Validate with spiked impurity standards (e.g., EP/ICH guidelines) .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) in positive ion mode. Expected [M+H] at m/z 242.745 .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture to prevent hydrolysis of the amide bond .
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) due to potential exothermic reactions with the tertiary amine .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Segregate waste for incineration by certified hazardous waste handlers .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and reduce side products?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example:
| Factor | Range | Optimal Value (Predicted) |
|---|---|---|
| Reaction Temperature | 50–90°C | 70°C |
| Solvent (DMF:HO) | 3:1 to 5:1 | 4:1 |
| Catalyst (HATU) | 1.2–1.5 equiv. | 1.3 equiv. |
- Use response surface methodology (RSM) to model interactions and identify maxima in yield .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track amide bond formation (disappearance of –NH peaks at ~3300 cm) and minimize over-reaction .
Q. What computational approaches are suitable for predicting the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G**) to calculate pKa values of the amine group and assess protonation states. Solvation effects can be modeled with the COSMO-RS framework .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (e.g., water/ethanol mixtures) to identify degradation-prone sites (e.g., the tetrahydrofuran ring) .
- Data Integration : Combine computational results with experimental stability data (e.g., accelerated aging studies at 40°C/75% RH) to validate predictions .
Q. How can contradictory data in spectroscopic characterization (e.g., NMR vs. MS) be resolved?
- Methodological Answer :
- Cross-Validation :
Isotopic Pattern Analysis : Verify MS spectra for chlorine isotopic signatures (3:1 ratio for Cl/Cl) to confirm the hydrochloride counterion .
2D NMR (COSY, HSQC) : Resolve overlapping H signals (e.g., methyl groups at δ 1.0–1.5 ppm) by correlating proton-proton and proton-carbon couplings .
- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., N-alkylated derivatives) that may skew spectral interpretations .
Environmental and Process Engineering Considerations
Q. What methodologies minimize environmental impact during large-scale synthesis of this compound?
- Methodological Answer :
- Green Chemistry Principles :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .
- Catalyst Recycling : Immobilize HATU on silica nanoparticles to enable reuse (≥5 cycles) and reduce waste .
- Life Cycle Assessment (LCA) : Quantify energy consumption and emissions using software like SimaPro, focusing on steps with high E-factor (e.g., purification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
